

4-(tert-Butyl)picolinic acid hydrochloride chemical properties

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Compound of Interest

Compound Name: 4-(tert-Butyl)picolinic acid hydrochloride

Cat. No.: B3092905

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Introduction: The Strategic Value of a Privileged Scaffold

The picolinic acid framework, a pyridine ring substituted with a carboxylic acid at the 2-position, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous biologically active molecules due to the pyridine's ability to engage in hydrogen bonding and aromatic interactions, while the carboxylic acid provides a versatile synthetic handle. **4-(tert-Butyl)picolinic acid hydrochloride** (CAS 123811-75-6) is a specialized variant of this scaffold, distinguished by the presence of a bulky, hydrophobic tert-butyl group at the 4-position. This feature is not merely decorative; it is a critical design element for high-affinity binding to a specific hydrophobic pocket within the VHL E3 ligase, making this compound a valuable precursor for developing potent and selective protein degraders.^{[1][2]}

Physicochemical and Structural Properties

The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics as a crystalline solid. The key structural features—a protonated pyridine ring, a carboxylic acid, and a tert-butyl group—dictate its reactivity and solubility.

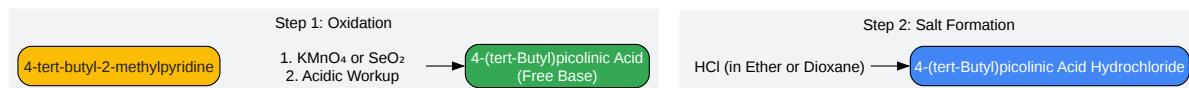
Property	Value	Reference(s)
CAS Number	123811-75-6	
Synonym(s)	4-tert-butyl-2-pyridinecarboxylic acid hydrochloride	
Molecular Formula	C ₁₀ H ₁₄ CINO ₂	[3]
Molecular Weight	215.68 g/mol	[3]
Appearance	Solid	
Purity	Typically ≥95-97%	[3]
Storage	2-8°C, under inert atmosphere	
InChIKey	XPWCKHRFHCBIAJAUHFFFAOYSA-N	

Synthesis and Purification

While a specific, peer-reviewed synthesis for **4-(tert-Butyl)picolinic acid hydrochloride** is not readily available in the literature, a robust and scalable route can be confidently proposed based on established transformations of pyridine derivatives. The most logical pathway involves the selective oxidation of the methyl group of commercially available 4-tert-butyl-2-methylpyridine, followed by salt formation.

Proposed Synthetic Workflow

The synthesis is a two-step process starting from 4-tert-butyl-2-methylpyridine.



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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 4-tert-butyl-2-methylpyridine

- **Rationale:** The methyl group at the 2-position of the pyridine ring is activated towards oxidation due to its benzylic-like character. Potassium permanganate (KMnO_4) is a strong, cost-effective oxidant suitable for this transformation. Selenium dioxide (SeO_2) is an alternative that can offer milder conditions.
- **Procedure:**
 1. To a stirred solution of 4-tert-butyl-2-methylpyridine (1.0 equiv.) in water, add potassium permanganate (KMnO_4 , ~3.0 equiv.) portion-wise, maintaining the temperature below 50°C with a water bath.
 2. After the addition is complete, heat the mixture at reflux (90-100°C) for 4-6 hours until the purple color has disappeared.
 3. Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO_2) precipitate through a pad of celite. Wash the filter cake thoroughly with hot water.
 4. Combine the aqueous filtrates and concentrate under reduced pressure.
 5. Carefully acidify the solution with 6M HCl to a pH of ~4-5, at which point the free base, 4-(tert-butyl)picolinic acid, will precipitate.
 6. Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the free base.

Step 2: Formation of the Hydrochloride Salt

- **Rationale:** Converting the free base to its hydrochloride salt provides a stable, crystalline solid that is often easier to handle and purify than the zwitterionic free acid. Using a non-aqueous solvent system ensures clean precipitation.
- **Procedure:**

1. Suspend the crude 4-(tert-butyl)picolinic acid (1.0 equiv.) in anhydrous diethyl ether or ethyl acetate.
2. To this stirred suspension, add a solution of 2M HCl in diethyl ether (1.1 equiv.) dropwise.
3. A white precipitate of **4-(tert-Butyl)picolinic acid hydrochloride** will form immediately.
4. Stir the mixture for 1-2 hours at room temperature to ensure complete conversion.
5. Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under high vacuum.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of **4-(tert-Butyl)picolinic acid hydrochloride** allows for a confident prediction of its key spectroscopic features based on established principles and data from analogous compounds.

4.1 ^1H NMR Spectroscopy (Predicted in D_2O)

- ~8.6 ppm (d, 1H): Proton at C6 (ortho to the nitrogen), expected to be the most downfield aromatic proton due to the inductive effect of the adjacent protonated nitrogen.
- ~8.0 ppm (d, 1H): Proton at C3 (ortho to the carboxyl group), shifted downfield by the anisotropic effect of the carbonyl.
- ~7.8 ppm (dd, 1H): Proton at C5 (meta to both groups).
- ~1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
- Note: The acidic protons (COOH and N-H) will typically exchange with D_2O and not be observed. In a non-deuterated solvent like DMSO-d₆, they would appear as broad singlets at very low field (>10 ppm). The formation of the hydrochloride salt causes a general downfield shift of all ring protons compared to the free base.

4.2 ^{13}C NMR Spectroscopy (Predicted in D_2O)

- ~165-170 ppm: Carboxylic acid carbon (C=O).
- ~160-165 ppm: Aromatic carbon at C4 (attached to the tert-butyl group).
- ~145-150 ppm: Aromatic carbon at C2 (attached to the carboxyl group).
- ~140-145 ppm: Aromatic carbon at C6.
- ~125-130 ppm: Aromatic carbons at C3 and C5.
- ~35-40 ppm: Quaternary carbon of the tert-butyl group.
- ~30-35 ppm: Methyl carbons of the tert-butyl group.

4.3 Mass Spectrometry (ESI+)

- Expected m/z: 180.10 $[M+H]^+$, corresponding to the protonated free base ($C_{10}H_{14}NO_2^+$). The molecular ion of the intact hydrochloride salt is not typically observed.
- Key Fragment: A peak corresponding to the loss of CO_2 (44 Da) from the parent ion is expected.

4.4 Infrared (IR) Spectroscopy (KBr pellet)

- 3300-2500 cm^{-1} (broad): Very broad O-H stretch from the carboxylic acid, overlapping with C-H stretches.
- ~2500 cm^{-1} (broad): N^+-H stretch from the pyridinium hydrochloride.
- ~1730-1700 cm^{-1} : Strong C=O stretch of the carboxylic acid.
- ~1600-1450 cm^{-1} : Aromatic C=C and C=N stretching vibrations.
- ~3000-2850 cm^{-1} : Aliphatic C-H stretches from the tert-butyl group.

Solubility and Stability Profile

Solvent	Predicted Solubility	Rationale
Water	Soluble	The hydrochloride salt and carboxylic acid groups are highly polar and can hydrogen bond, promoting solubility.
Methanol, Ethanol	Soluble	Polar protic solvents that can solvate the salt and engage in hydrogen bonding.
DMSO, DMF	Soluble	Polar aprotic solvents capable of dissolving many organic salts.
Dichloromethane	Sparingly Soluble	The large, non-polar tert-butyl group provides some organosolubility, but the salt character limits it.
Acetonitrile	Sparingly Soluble	Less polar than DMSO or DMF, solubility is expected to be moderate.
Diethyl Ether, Hexanes	Insoluble	The high polarity of the hydrochloride salt form makes it insoluble in non-polar solvents.

Stability: The compound is a stable crystalline solid under recommended storage conditions (2-8°C, inert atmosphere). It is not particularly sensitive to light or air but is hygroscopic. As a carboxylic acid, it will react with bases to form carboxylate salts and can be esterified under acidic conditions in the presence of an alcohol.

Core Application in Targeted Protein Degradation

The primary value of **4-(tert-Butyl)picolinic acid hydrochloride** is as a synthon for the warhead of VHL-recruiting PROTACs.

PROTACs: A Primer

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).^[4] They consist of three parts: a warhead that binds a target Protein of Interest (POI), another warhead that binds an E3 ligase, and a linker connecting the two. By bringing the POI and E3 ligase into close proximity, the PROTAC induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.^[5]

Caption: Mechanism of Action for a PROTAC molecule.

Role as a VHL E3 Ligase Ligand Precursor

The structure derived from 4-(tert-Butyl)picolinic acid, specifically the corresponding amide, is a potent ligand for the VHL E3 ligase.^[1] The carboxylic acid group serves as the attachment point for a linker, which is then connected to the POI-binding warhead. The critical interactions are:

- Amide NH and Carbonyl: Form key hydrogen bonds within the VHL binding site.
- Pyridine Nitrogen: Can act as a hydrogen bond acceptor.
- tert-Butyl Group: This is the most important feature. It fits perfectly into a hydrophobic pocket in VHL, significantly increasing binding affinity and selectivity compared to analogs lacking this group.^[2]

Exemplar Protocol: Amide Coupling to a Linker

This protocol describes how to couple the picolinic acid to a linker containing a free amine, a standard first step in PROTAC synthesis.



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Caption: Standard amide coupling workflow.

Procedure:

- Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that activates the carboxylic acid for rapid reaction with the amine. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the acid produced during the reaction. DMF (Dimethylformamide) is a polar aprotic solvent that effectively dissolves all reactants.
- Steps:
 1. In a dry flask under an inert atmosphere (N₂ or Ar), dissolve **4-(tert-Butyl)picolinic acid hydrochloride** (1.0 equiv.) in anhydrous DMF.
 2. Add DIPEA (2.5 equiv.) to the solution to form the free carboxylate in situ.
 3. Add HATU (1.1 equiv.) and stir for 15-20 minutes at room temperature to activate the acid.
 4. Add the amine-containing linker (1.05 equiv.) to the reaction mixture.
 5. Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
 6. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 8. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide-linked intermediate.

Safety, Handling, and Storage

4-(tert-Butyl)picolinic acid hydrochloride is classified as a hazardous substance and requires careful handling.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C under an inert atmosphere.

Conclusion

4-(tert-Butyl)picolinic acid hydrochloride is more than a simple substituted pyridine; it is a strategically designed building block that provides a direct and efficient entry point for synthesizing high-affinity ligands for the VHL E3 ligase. Its well-defined structural features, particularly the hydrophobic tert-butyl anchor, make it an indispensable tool for chemists engaged in the design and development of PROTACs and other targeted protein degradation technologies. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the creation of novel therapeutics.

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